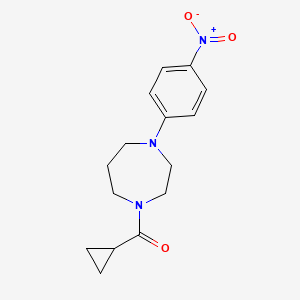

Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone” is a complex organic compound. It contains a cyclopropyl group, a 1,4-diazepan-1-yl group (which is a seven-membered ring with two nitrogen atoms), and a 4-nitrophenyl group (which is a benzene ring with a nitro group at the 4-position). The methanone indicates a carbonyl group (C=O) is also present .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,4-diazepan-1-yl ring and the introduction of the cyclopropyl and 4-nitrophenyl groups. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a seven-membered ring. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the cyclopropyl group, which can exhibit unique reactivity due to ring strain .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could make the compound more polar, while the cyclopropyl group could influence its conformational stability .Wissenschaftliche Forschungsanwendungen

Synthetic Precursors and Methodologies Cyclopropyl ketones, including those related to the compound , have been demonstrated as valuable synthetic precursors. For instance, doubly activated cyclopropanes have been efficiently utilized for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles upon treatment with primary amines. Oxidation of these dihydropyrroles facilitates rapid access to densely functionalized pyrroles, showcasing the compound's role in synthesizing structurally complex and functionally rich pyrroles (Wurz & Charette, 2005).

Reactions with Diazoalkanes Further illustrating its versatility, the compound's structural analogs participate in reactions with diazoalkanes, leading to Michael additions catalyzed by diazoalkanes acting as nitrogen bases. Such reactions underscore the compound's potential in creating novel cyclopropa[b][1]benzopyran-7-one derivatives, which could be pivotal in designing new chemical entities with unique biological or material properties (Dean & Johnson, 1980).

Cyclopropenone Oximes Reaction Cyclopropyl derivatives' reaction with isocyanates to form 1:2 addition products, 4,6-diazaspiro[2.3]hexenones, highlights another dimension of its application in synthesizing spiro compounds, which are of interest due to their unique chemical properties and potential pharmaceutical applications (Yoshida et al., 1988).

Histamine H3-Receptor Antagonism The compound's framework has been adapted in synthesizing ciproxifan, a novel reference antagonist for the histamine H3 receptor. This adaptation underscores the compound's relevance in developing therapeutic agents, particularly in treating neurological disorders (Stark, 2000).

Anti-Mycobacterial Agents Finally, cyclopropyl methanones, structurally related to the compound, have been explored for their anti-tubercular activities. This research avenue signifies the compound's potential applicability in addressing global health challenges, particularly in developing new treatments against tuberculosis (Dwivedi et al., 2005).

Wirkmechanismus

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The nitro group could potentially undergo reduction in a biological context, and the diazepan ring could interact with various biological receptors .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

cyclopropyl-[4-(4-nitrophenyl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c19-15(12-2-3-12)17-9-1-8-16(10-11-17)13-4-6-14(7-5-13)18(20)21/h4-7,12H,1-3,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEXREUFGQJSMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925964.png)

![N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2925965.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2925969.png)

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2925972.png)

![2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2925975.png)

![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2925983.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide](/img/structure/B2925984.png)